REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[O:13][C:12](=O)[NH:11][C:10](=[O:15])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[CH3:16][NH2:17].C>CO>[CH3:16][N:17]1[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)=[CH:9][C:10](=[O:15])[NH:11][C:12]1=[O:13]
|
Name
|
6-m-fluorophenyl-1,3-oxazine-2,4-dione
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Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C1=CC(NC(O1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness, under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield an amber solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the CH3OH filtrate is evaporated to a white solid
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from H2O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC(C=C1C1=CC(=CC=C1)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |